
N-(2-Hydroxyethyl)ammelide
説明
N-(2-Hydroxyethyl)ammelide (CAS# 61799-46-0) is a useful research chemical . It has a molecular weight of 172.14 and a molecular formula of C5H8N4O3 . The IUPAC name is 6-(2-hydroxyethylamino)-1H-1,3,5-triazine-2,4-dione .
Synthesis Analysis
A study described the chemical synthesis and pharmacological evaluation of a series of N-(2-hydroxyethyl) cinnamamide derivatives . The structures of them were characterized by IR, 1H-NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound includes a hydroxyethylamino group attached to a 1,3,5-triazine-2,4-dione ring . The compound has a complexity of 237 and a topological polar surface area of 103 .
Chemical Reactions Analysis
In a study, a new two-step process was proposed leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers . The biogenic acid is reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . The obtained products, N-(2-hydroxyethyl)-2-pyrrolidones, are subsequently converted in a continuous gas phase dehydration over simple sodium-doped silica .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.14 and a molecular formula of C5H8N4O3 . It has a predicted density of 1.80±0.1 g/cm3 . The compound has a complexity of 237 and a topological polar surface area of 103 .
作用機序
Mode of Action
It has been suggested that some derivatives of n-(2-hydroxyethyl) cinnamamide, a similar compound, have shown antidepressant-like action . These compounds significantly reduced the immobility time in the forced swimming test (FST) and tail suspension test (TST), indicating their antidepressant-like action .
Biochemical Pathways
It’s worth noting that the deamination reactions of similar compounds, such as ammeline and guanine, have been studied .
Result of Action
It’s worth noting that some derivatives of n-(2-hydroxyethyl) cinnamamide have shown antidepressant-like action .
生化学分析
Biochemical Properties
N-(2-Hydroxyethyl)ammelide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the deamination of ammelide and guanine. These interactions are crucial for understanding the metabolic pathways and the stability of the compound in biological systems . The compound’s interactions with enzymes such as inosine monophosphate dehydrogenase (IMPDH) highlight its potential regulatory effects on purine biosynthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of apoptosis-inducing proteins, thereby affecting cell proliferation and apoptosis . Additionally, this compound has been found to impact mast cell activation and inflammatory responses, indicating its potential role in immune regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, this compound has been shown to inhibit inosine monophosphate dehydrogenase, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over extended periods, allowing for sustained biochemical interactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular metabolism without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including alterations in gene expression and cellular function . These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to purine biosynthesis and degradation. The compound interacts with enzymes such as inosine monophosphate dehydrogenase, which plays a crucial role in the synthesis of nucleotides . Additionally, this compound’s involvement in the deamination of ammelide and guanine underscores its significance in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in cellular metabolism . The targeting signals and post-translational modifications that direct this compound to specific compartments are crucial for understanding its biochemical properties and potential therapeutic applications.
特性
IUPAC Name |
6-(2-hydroxyethylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c10-2-1-6-3-7-4(11)9-5(12)8-3/h10H,1-2H2,(H3,6,7,8,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWPESAZNAWAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NC(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10813825 | |
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10813825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61799-46-0 | |
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10813825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



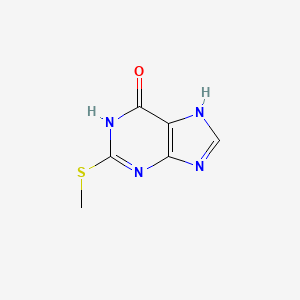
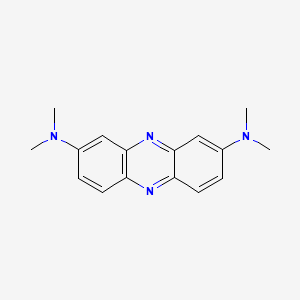

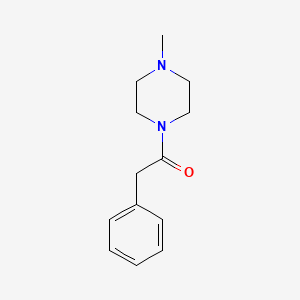
![4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline](/img/structure/B3393896.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B3393906.png)
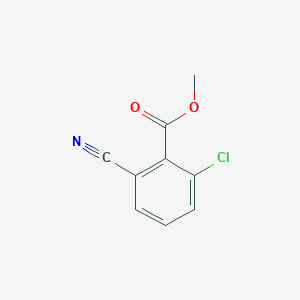
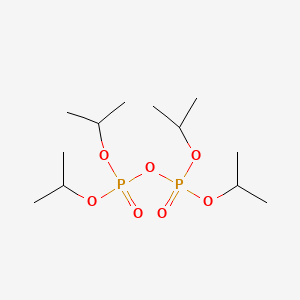
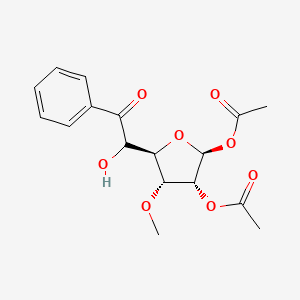
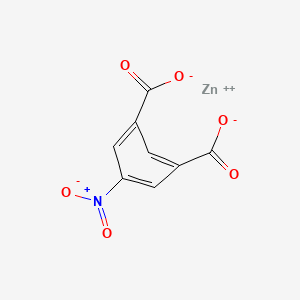
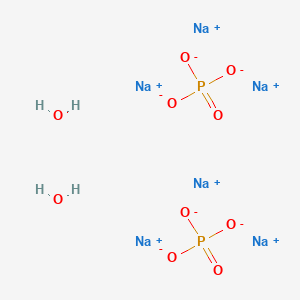

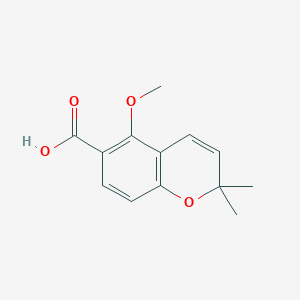
![1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one](/img/structure/B3393958.png)